molecular formula C5H12BClF4N2 B7888428 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate

Cat. No. B7888428
M. Wt: 222.42 g/mol
InChI Key: ZJAWOGYVMSAHHH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is a chemical compound with the empirical formula C5H10BClF4N2 . It is used as a reagent for esterification and peptide coupling of sterically hindered amino acids . It is also used in the preparation of efficient diazo-transfer reagents, oxidative insertion for palladium and nickel catalyst synthesis, and preparation of catalysts for use in coupling reactions .


Molecular Structure Analysis

The molecular weight of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is 220.40 . The SMILES string is FB-(F)F.CN1CCN+=C1Cl , and the InChI is 1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 .


Chemical Reactions Analysis

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is used as a reagent for esterification and peptide coupling of sterically hindered amino acids . It is also used in the preparation of efficient diazo-transfer reagents, oxidative insertion for palladium and nickel catalyst synthesis, and preparation of catalysts for use in coupling reactions .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is 175-177 °C (lit.) . The compound has an assay of 98% .

Safety and Hazards

The safety data sheet for 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is also suspected of causing genetic defects and may cause cancer . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-1,3-dimethylimidazolidin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWOGYVMSAHHH-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[NH+]1CCN(C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate

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